![molecular formula C20H16N2O2S B2985363 3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide CAS No. 313237-30-8](/img/structure/B2985363.png)
3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which are part of the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Synthesis and Reactivity
Ozonolysis and Synthon Preparation : Naphthalene ozonolysis in aqueous methanol yields compounds like 3-methoxy-2-benzofuran-1(3H)-one, which are useful synthons for biologically active compounds, such as aromatic analogs of effective juvenoids (Kukovinets et al., 2006).
Intramolecular Reactions : The synthesis of benzo[h]-naphth[1,2-f]quinazolines and related compounds involves intramolecular dehydration and photocyclization of intermediates, highlighting the versatility of naphthalene derivatives in organic synthesis (Wei et al., 2016).
Organic Chemistry Applications
Electrophilic Substitution Reactions : Compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, synthesized from naphthalene derivatives, can undergo various electrophilic substitution reactions, demonstrating their utility in creating a wide range of chemically diverse molecules (Aleksandrov & El’chaninov, 2017).
Novel Heterocyclic Systems : The transformation of naphthylmethyl derivatives into novel heterocyclic systems, such as pyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one, shows the potential of naphthalene derivatives in developing new chemical entities with potential applications in drug discovery (Deady & Devine, 2006).
Potential Therapeutic Uses
Anticancer Evaluation : Derivatives like 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole have shown promising results in in vitro anticancer evaluations, highlighting their potential therapeutic applications (Salahuddin et al., 2014).
Anti-inflammatory Agents : Certain naphthalene-2-carboxamides have been identified as potential anti-inflammatory agents by inhibiting cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1 (Boschelli et al., 1995).
PET Imaging Agents : Carbon-11 labeled naphthalene-sulfonamides have been synthesized for positron emission tomography (PET) imaging, demonstrating the diagnostic application of these compounds in medical imaging (Wang et al., 2008).
Mechanism of Action
Target of Action
The compound 3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide, also known as 3-methoxy-N-(4-methylbenzo[d]thiazol-2-yl)-2-naphthamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction results in the disruption of the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to cell lysis and death of the bacterium .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting cell wall biosynthesis, the compound causes cell lysis and death of the bacterium . This makes it a potential candidate for the development of new anti-tubercular drugs .
properties
IUPAC Name |
3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-12-6-5-9-17-18(12)21-20(25-17)22-19(23)15-10-13-7-3-4-8-14(13)11-16(15)24-2/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQPZSFYYKRZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide |
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